2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide
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Overview
Description
2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a fluorophenoxy group, an acetamido group, and a dimethylacetamide moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is related to the cyclooxygenase (COX) enzymes . These enzymes are involved in the synthesis of prostaglandins, which play a key role in inflammation and pain signaling. The compound’s anti-inflammatory activity suggests it may inhibit these enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Mode of Action
The compound likely interacts with its targets through a process of binding and inhibition . By binding to the COX enzymes, it can inhibit their activity and reduce the production of prostaglandins. This leads to a decrease in inflammation and pain signaling .
Biochemical Pathways
The compound’s action affects the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it reduces the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of these signaling molecules, leading to reduced inflammation and pain .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and reducing prostaglandin synthesis, it can decrease the inflammatory response. This makes it potentially useful for treating conditions characterized by inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride.
Amidation Reaction: The 2-(2-fluorophenoxy)acetyl chloride is then reacted with 4-aminophenyl-N,N-dimethylacetamide under controlled conditions to form the desired compound. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl and acetamido groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide
- 2-{4-[2-(3-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide
Uniqueness
Compared to similar compounds, 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is unique due to the specific positioning of the fluorine atom on the phenoxy group. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct in its applications and effects.
Properties
IUPAC Name |
2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-21(2)18(23)11-13-7-9-14(10-8-13)20-17(22)12-24-16-6-4-3-5-15(16)19/h3-10H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVXBAIQKCKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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